molecular formula C13H16O2 B11893513 3-Isopropyl-5,6,7,8-tetrahydronaphthalene-1,2-dione

3-Isopropyl-5,6,7,8-tetrahydronaphthalene-1,2-dione

Katalognummer: B11893513
Molekulargewicht: 204.26 g/mol
InChI-Schlüssel: FABCBYOTPUPRLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Isopropyl-5,6,7,8-tetrahydronaphthalene-1,2-dione is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by its unique structure, which includes an isopropyl group and a tetrahydronaphthalene core with two ketone functionalities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5,6,7,8-tetrahydronaphthalene-1,2-dione can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of naphthalene derivatives. For instance, the hydrogenation of 3-isopropylnaphthalene in the presence of a nickel catalyst under high pressure and temperature conditions can yield the desired tetrahydronaphthalene derivative .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Isopropyl-5,6,7,8-tetrahydronaphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the naphthalene ring .

Wissenschaftliche Forschungsanwendungen

3-Isopropyl-5,6,7,8-tetrahydronaphthalene-1,2-dione has several scientific research applications:

Wirkmechanismus

The mechanism by which 3-Isopropyl-5,6,7,8-tetrahydronaphthalene-1,2-dione exerts its effects is primarily through its interaction with molecular targets in biological systems. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the substituents and the overall structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Isopropyl-5,6,7,8-tetrahydronaphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isopropyl group and the ketone functionalities make it a versatile intermediate for various synthetic applications .

Eigenschaften

Molekularformel

C13H16O2

Molekulargewicht

204.26 g/mol

IUPAC-Name

3-propan-2-yl-5,6,7,8-tetrahydronaphthalene-1,2-dione

InChI

InChI=1S/C13H16O2/c1-8(2)11-7-9-5-3-4-6-10(9)12(14)13(11)15/h7-8H,3-6H2,1-2H3

InChI-Schlüssel

FABCBYOTPUPRLE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC2=C(CCCC2)C(=O)C1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.